An In-depth Technical Guide to the Chemical Properties of Fmoc-D-4-Bromophenylalanine
An In-depth Technical Guide to the Chemical Properties of Fmoc-D-4-Bromophenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Nα-(9-Fluorenylmethoxycarbonyl)-D-4-bromophenylalanine (Fmoc-D-4-Bromophenylalanine). This non-canonical amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a brominated aromatic side chain to modulate the biological and physical properties of peptides.
Core Chemical and Physicochemical Properties
Fmoc-D-4-Bromophenylalanine is a white to off-white crystalline powder.[1] Its core properties are summarized in the table below, providing essential information for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 198545-76-5 | [1] |
| Molecular Formula | C₂₄H₂₀BrNO₄ | [1] |
| Molecular Weight | 466.3 g/mol | [1] |
| Appearance | White to off-white powder or white amorphous powder | [1] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Melting Point | 170 - 177 °C | [1] |
| Optical Rotation | [α]²⁰/D = +20 to +26° (c=1 in DMF) | [1] |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP); insoluble in water. | [2] |
| Storage Conditions | Store at 0 - 8 °C in a dry, sealed container. | [1] |
Spectroscopic and Analytical Data
Detailed, experimentally-derived spectroscopic data for Fmoc-D-4-Bromophenylalanine is not consistently available in public databases. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for definitive spectra. However, based on the chemical structure and data for analogous compounds, the following are the expected spectroscopic characteristics:
Predicted ¹H and ¹³C NMR Data
While a definitive, experimentally-verified spectrum for Fmoc-D-4-Bromophenylalanine is not publicly available, the expected chemical shifts can be predicted based on the structure:
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¹H NMR: The protons on the fluorenyl (Fmoc) group are expected to appear in the aromatic region, typically between 7.3 and 7.9 ppm. The aromatic protons of the 4-bromophenyl ring would likely be visible as two distinct doublets in the range of 7.0-7.5 ppm. The α-proton and β-protons of the amino acid backbone are anticipated to resonate in the 3.0-4.7 ppm range.[2]
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¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-175 ppm. The various aromatic carbons of the Fmoc and bromophenyl groups would appear between 120-145 ppm, with the carbon atom directly bonded to the bromine atom being significantly shifted. The α-carbon signal is typically found around 55-60 ppm.[2]
Mass Spectrometry
The monoisotopic mass of Fmoc-D-4-Bromophenylalanine is 465.05757 Da.[3] A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a distinctive M and M+2 isotopic pattern for any molecular ion or fragment containing the bromine atom, with the two peaks having a roughly 1:1 intensity ratio and being separated by approximately 2 Da. This unique signature is a powerful tool for confirming the incorporation of 4-bromophenylalanine into a peptide sequence.[4]
Experimental Protocols
The primary application of Fmoc-D-4-Bromophenylalanine is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual incorporation of a single Fmoc-D-4-Bromophenylalanine residue onto a resin-bound peptide chain. The protocol is based on established methods for similar amino acid derivatives.[5][6]
Materials
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Fmoc-D-4-Bromophenylalanine
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Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), ACS grade or higher
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Piperidine, reagent grade
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N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
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Coupling reagents:
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HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)
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or DIC (N,N'-Diisopropylcarbodiimide) / HOBt
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
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Cleavage Cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) or similar, based on the peptide sequence.
-
Cold diethyl ether for precipitation
Protocol for a Single Coupling Cycle
This protocol outlines the manual synthesis on a 0.1 mmol scale.
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Resin Swelling and Preparation:
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Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.
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If using a pre-loaded resin, proceed to step 3.
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If using a naked resin (e.g., Rink Amide), perform the initial Fmoc deprotection by treating with 20% piperidine in DMF for 20 minutes.
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-
Fmoc Deprotection:
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Treat the resin with a 20% (v/v) solution of piperidine in DMF. Agitate for 5-10 minutes.
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Drain the piperidine solution.
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Repeat the piperidine treatment for another 5-10 minutes.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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-
Coupling of Fmoc-D-4-Bromophenylalanine:
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In a separate vial, dissolve 3-4 equivalents of Fmoc-D-4-Bromophenylalanine and 3-4 equivalents of the chosen coupling reagent (e.g., HATU) in DMF.
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Add 6-8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
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Add the activated amino acid solution to the deprotected resin-bound peptide.
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Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids or difficult couplings, the reaction time can be extended.
-
-
Washing:
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After the coupling reaction is complete (as can be monitored by a Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (3-5 times) to prepare for the next coupling cycle or final deprotection.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
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-
Final Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, perform a final Fmoc deprotection (step 2).
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Wash the resin with DCM and dry it.
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Add the cleavage cocktail to the resin and agitate for 2-3 hours.
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Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding it to cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
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The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Applications in Research and Drug Development
The incorporation of D-4-bromophenylalanine into a peptide sequence offers several strategic advantages in drug discovery and chemical biology:
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Modulation of Protein-Protein Interactions (PPIs): The bulky and electronegative bromine atom can enhance binding affinity and specificity by forming halogen bonds or altering hydrophobic interactions at protein interfaces.[5] A prominent example is in the development of inhibitors for the p53-MDM2 interaction, a critical target in oncology. Peptides that mimic the p53 binding domain can be modified with 4-bromophenylalanine to improve their inhibitory activity against MDM2.[5]
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Increased Proteolytic Stability: The use of a D-amino acid, such as D-4-bromophenylalanine, can significantly increase the resistance of the peptide to degradation by proteases, thereby extending its in vivo half-life.
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Structural Probe: The heavy bromine atom can serve as a useful tool in X-ray crystallography for phasing, aiding in the determination of the three-dimensional structure of peptide-protein complexes.[7]
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Handle for Further Chemical Modification: The bromophenyl group can be a site for palladium-catalyzed cross-coupling reactions, allowing for the synthesis of more complex peptide architectures or for conjugation to other molecules.[7]
Signaling Pathway and Experimental Workflow Visualizations
Inhibition of the p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2, which binds to p53 and targets it for ubiquitination and proteasomal degradation. Peptides containing D-4-bromophenylalanine can be designed to mimic the p53 binding domain, thereby inhibiting the p53-MDM2 interaction and reactivating p53's tumor-suppressing functions.
Caption: Inhibition of the p53-MDM2 interaction by a D-4-Bromophenylalanine-containing peptide.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for synthesizing a peptide containing Fmoc-D-4-Bromophenylalanine using SPPS.
Caption: General workflow for the solid-phase peptide synthesis of a peptide containing D-4-Bromophenylalanine.
